molecular formula C13H22N2O2 B8370355 3-(tert-Butylamino)-1-(4-aminophenoxy)-2-propanol CAS No. 35996-18-0

3-(tert-Butylamino)-1-(4-aminophenoxy)-2-propanol

Cat. No. B8370355
CAS RN: 35996-18-0
M. Wt: 238.33 g/mol
InChI Key: BLOZPOZETDEMRB-UHFFFAOYSA-N
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Description

3-(tert-Butylamino)-1-(4-aminophenoxy)-2-propanol is a useful research compound. Its molecular formula is C13H22N2O2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(tert-Butylamino)-1-(4-aminophenoxy)-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butylamino)-1-(4-aminophenoxy)-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

35996-18-0

Product Name

3-(tert-Butylamino)-1-(4-aminophenoxy)-2-propanol

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

1-(4-aminophenoxy)-3-(tert-butylamino)propan-2-ol

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)15-8-11(16)9-17-12-6-4-10(14)5-7-12/h4-7,11,15-16H,8-9,14H2,1-3H3

InChI Key

BLOZPOZETDEMRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 21.8 g of p-aminophenol, 22 g of 1-(tert.-butyl)-3-azetidinol and 0.73 g of potassium hydroxide was heated under nitrogen gas at 140° C. for 8 hours with agitation. The reaction mixture was cooled and dissolved in concentrated hydrochloric acid and the solution was extracted with ether. The hydrochloric acid aqueous solution was made alkaline with 10% -NaOH aqueous solution and then extracted with ether. The ether solution was washed with water and dried over anhydrous sodium sulfate. Then ether was distilled off and the residue was recrystallized from benzene. As a result 8g of 1-(p-aminophenoxy)-3-(tert.-butylamino)-2-propanol melting at 125° - 127° C were obtained. The results of infra-red spectrum analysis and nuclear magnetic resonance analysis are as follows:
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 21.8 g of p-aminophenol, 22 g of 1-(tert.-butyl)-3-azetidinol and 0.73 g of potassium hydroxide was heated under nitrogen gas at 140° C. for 8 hours with agitation. The reaction mixture was cooled and dissolved in concentrated hydrochloric acid and the solution was extracted with ether. The hydrochloric acid aqueous solution was made alkaline with 10% -NaOH aqueous solution and then extracted with ether. The ether solution was washed with water and dried over anhydrous sodium sulfate. Then ether was distilled off and the residue was recrystallized from benzene. as a result, 8 g of 1-(p-aminophenoxy)-3-(tert.-butylamino)-2-propanol melting at 125°-127° C. were obtained. The results of infra-red spectrum analysis and nuclear magnetic resonance analysis are as follows:
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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